molecular formula C18H25N9O2S B4293709 8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B4293709
M. Wt: 431.5 g/mol
InChI Key: SMKOFGXMPGXZIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, including the formation of the triazine ring, the introduction of the piperidine group, and the final coupling with the purine derivative. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and catalysts. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of functional groups and its potential applications across multiple fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

8-[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methylsulfanyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N9O2S/c1-4-27-12-13(24(2)18(29)25(3)14(12)28)22-17(27)30-10-11-20-15(19)23-16(21-11)26-8-6-5-7-9-26/h4-10H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKOFGXMPGXZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC3=NC(=NC(=N3)N4CCCCC4)N)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N9O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
8-({[4-AMINO-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]METHYL}SULFANYL)-7-ETHYL-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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